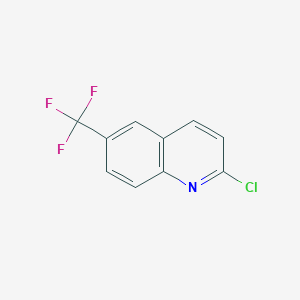

2-Chloro-6-(trifluoromethyl)quinoline

描述

Historical Context of Quinoline (B57606) Derivatives in Scientific Inquiry

The journey of quinoline and its derivatives in scientific exploration began in 1834 when it was first isolated from coal tar. rsc.org This nitrogen-containing heterocyclic aromatic compound, with its benzo[b]pyridine core, quickly garnered attention for its presence in various natural products, most notably the Cinchona alkaloids like quinine (B1679958). nih.gov The profound antimalarial activity of quinine spurred extensive research into the quinoline scaffold, establishing it as a "privileged structure" in medicinal chemistry. rsc.org

Over the decades, this has led to the development of a wide array of synthetic quinoline-based drugs with diverse therapeutic applications. These include antimalarials such as chloroquine (B1663885) and mefloquine (B1676156), antibacterials like ciprofloxacin, and anticancer agents like camptothecin (B557342) and its derivatives. rsc.orgnih.gov The versatility of the quinoline ring, which allows for various chemical modifications, has been a key driver of its enduring importance in the quest for new bioactive molecules. nih.gov Classical synthetic methods like the Skraup, Doebner-von Miller, and Friedländer syntheses have been fundamental in accessing a vast chemical space of quinoline derivatives. nih.gov

Significance of Halogenated and Trifluoromethylated Quinoline Scaffolds in Modern Research

The strategic incorporation of halogen atoms and trifluoromethyl (CF3) groups into the quinoline framework has become a cornerstone of modern medicinal chemistry and materials science. Halogenation, particularly with chlorine, can significantly modulate a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding interactions with biological targets. nih.gov For instance, the presence of a chlorine atom is a key feature in the antimalarial drug chloroquine and has been shown to enhance the antiparasitic activity of other quinoline derivatives. commonorganicchemistry.com The 2-chloro position on the quinoline ring is particularly reactive and serves as a versatile handle for further functionalization through nucleophilic substitution reactions, allowing for the synthesis of diverse analogs. rsc.org

The trifluoromethyl group, with its strong electron-withdrawing nature and high lipophilicity, offers another powerful tool for molecular design. researchgate.net Introducing a CF3 group can enhance a drug's metabolic stability by blocking sites of oxidation, improve its binding affinity to target proteins, and increase its membrane permeability. researchgate.net The synthesis of trifluoromethylated quinolines has thus become a major focus of research, leading to compounds with potential applications as antiviral, antifungal, and anticancer agents. nih.govnih.gov The combination of both a chlorine atom and a trifluoromethyl group, as seen in 2-Chloro-6-(trifluoromethyl)quinoline, creates a scaffold with a unique electronic and steric profile, making it a highly attractive building block for the development of novel functional molecules.

Overview of Research Trajectories for this compound and Related Analogs

Research involving this compound and its analogs is primarily focused on leveraging its unique chemical properties for the synthesis of more complex molecules with potential therapeutic applications. The reactivity of the chlorine atom at the 2-position makes it an ideal substrate for various cross-coupling reactions, which are fundamental in modern organic synthesis.

One significant research trajectory involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination . The Suzuki coupling allows for the formation of carbon-carbon bonds, enabling the introduction of a wide range of aryl and heteroaryl substituents at the 2-position. libretexts.org This is a powerful method for creating libraries of novel compounds for biological screening.

The Buchwald-Hartwig amination is another critical tool, facilitating the formation of carbon-nitrogen bonds. wikipedia.org This reaction has been successfully employed to synthesize a variety of 2-aminoquinoline (B145021) derivatives from 2-chloroquinoline (B121035) precursors. nih.gov These aminated products are of significant interest as they can mimic biological molecules and interact with various biological targets. For example, research has shown that 2-(aryl/heteroaryl)-6-(morpholin-4-yl/pyrrolidin-1-yl)-(4-trifluoromethyl)quinolines, synthesized via Buchwald-Hartwig amination, exhibit strong interactions with calf-thymus DNA (ct-DNA). rsc.org

The general reactivity of the 2-chloroquinoline scaffold allows for a diverse range of chemical transformations. Nucleophilic substitution reactions with various nucleophiles, including amines, alcohols, and thiols, provide straightforward access to a multitude of derivatives. rsc.org These synthetic strategies underscore the importance of this compound as a versatile intermediate in the discovery of new chemical entities with potential applications in medicine and materials science.

Chemical Properties of this compound

| Property | Value | Source |

| CAS Number | 78060-56-7 | guidechem.comchemsynthesis.com |

| Molecular Formula | C₁₀H₅ClF₃N | guidechem.comchemsynthesis.com |

| Molecular Weight | 231.60 g/mol | chemsynthesis.com |

Research Highlights of this compound Analogs

| Research Area | Key Findings | Representative Analogs | Source |

| Antiviral Activity | Derivatives of 2,8-bis(trifluoromethyl)quinoline (B3046767) have shown potent activity against Zika virus (ZIKV) replication. | Mefloquine, 2,8-bis(trifluoromethyl)quinoline derivatives | nih.gov |

| Anticancer Research | 2-Anilinoquinoline derivatives bearing trifluoromethyl groups are being investigated as potential anticancer agents. | 2-Anilinoquinoline derivatives | rsc.org |

| Biomolecular Interactions | 2-(Aryl/heteroaryl)-6-(morpholin-4-yl/pyrrolidin-1-yl)-(4-trifluoromethyl)quinolines synthesized via Buchwald-Hartwig amination show strong binding to ct-DNA. | 2-(Aryl/heteroaryl)-6-(morpholin-4-yl/pyrrolidin-1-yl)-(4-trifluoromethyl)quinolines | rsc.org |

| Ligand Development | 6-Heterocyclic substituted 2-aminoquinolines, prepared using Buchwald-Hartwig chemistry on a 6-bromo-2-chloroquinoline (B23617) scaffold, have shown increased binding affinity for the SH3 domain of Tec protein-tyrosine kinase. | 6-Heterocyclic substituted 2-aminoquinolines | nih.gov |

Structure

2D Structure

3D Structure

属性

IUPAC Name |

2-chloro-6-(trifluoromethyl)quinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5ClF3N/c11-9-4-1-6-5-7(10(12,13)14)2-3-8(6)15-9/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARKUVZWWEQHTDG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=N2)Cl)C=C1C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5ClF3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50448110 | |

| Record name | 2-chloro-6-(trifluoromethyl)quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50448110 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78060-56-7 | |

| Record name | 2-chloro-6-(trifluoromethyl)quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50448110 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Ii. Synthetic Methodologies and Chemical Transformations of 2 Chloro 6 Trifluoromethyl Quinoline

Advanced Synthetic Routes for 2-Chloro-6-(trifluoromethyl)quinoline

The construction of the this compound scaffold can be achieved through several strategic synthetic routes. These methods range from classical named reactions to modern catalytic systems, each offering distinct advantages in terms of efficiency, substrate scope, and reaction conditions.

The Pfitzinger reaction is a fundamental method for synthesizing quinoline-4-carboxylic acids, which can be subsequently decarboxylated to yield quinolines. wikipedia.org The reaction involves the condensation of isatin (B1672199) or its derivatives with a carbonyl compound in the presence of a base. wikipedia.org The general mechanism begins with the base-catalyzed hydrolysis of the isatin amide bond to form an intermediate keto-acid. This is followed by condensation with a carbonyl compound to form an imine, which then cyclizes and dehydrates to produce the quinoline (B57606) ring. wikipedia.org

For the synthesis of a 6-(trifluoromethyl)quinoline (B1354612) derivative, a appropriately substituted isatin, such as 5-(trifluoromethyl)isatin, would be required as the starting material. The choice of the carbonyl compound determines the substituent at the 2-position. To ultimately obtain this compound, a multi-step process would be necessary, wherein the Pfitzinger product is first synthesized and then chemically modified to introduce the chlorine atom at the C2 position.

Modifications to the Pfitzinger reaction aim to overcome its limitations, such as harsh conditions and steric hindrance sensitivity. nih.gov The use of microwave irradiation has been shown to reduce reaction times and improve yields. nih.gov The Halberkann variant, which uses N-acyl isatins, yields 2-hydroxy-quinoline-4-carboxylic acids, providing a direct precursor to the quinolin-2-one needed for subsequent chlorination. wikipedia.org

Multi-component reactions (MCRs) provide an efficient and atom-economical approach to complex molecules like quinolines from simple precursors in a single step. rsc.orgrsc.org Several MCRs, such as the Povarov, Gewald, and Ugi reactions, are employed for synthesizing diverse quinoline scaffolds. rsc.org

A plausible MCR route to a precursor for this compound could be a Friedländer-type annulation. This reaction, one of the oldest methods for quinoline synthesis, traditionally involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group. nih.govmdpi.com For the target molecule, this would involve a starting material like 2-amino-5-(trifluoromethyl)benzaldehyde (B3033966) reacting with a compound that can generate the chloro-substituted portion of the heterocyclic ring.

Another relevant MCR is the Povarov reaction, which typically involves an aniline (B41778), an aldehyde, and an activated alkene or alkyne to form tetrahydroquinolines or quinolines, respectively. mdpi.com An iodine-catalyzed version of the Povarov reaction has been developed to synthesize quinoline derivatives directly from anilines, aldehydes, and alkynes. mdpi.com

The versatility of MCRs allows for significant structural diversity, making them a powerful tool in synthetic chemistry. rsc.org

Palladium catalysis offers powerful and versatile methods for constructing the quinoline ring system, often under mild conditions and with high functional group tolerance. rsc.org One such approach is the palladium-catalyzed oxidative cyclization of aryl allyl alcohols with anilines, which tolerates electron-withdrawing groups like trifluoromethyl. rsc.org

A notable strategy involves a domino Sonogashira–alkyne carbocyclization process. This method utilizes β-trifluoromethyl β-enaminoketones and arynes to produce 2-trifluoromethylquinolines in moderate to excellent yields under mild conditions. rsc.org

Furthermore, palladium-catalyzed C–H functionalization of quinoline N-oxides provides another route. While many methods are C2 selective, a C8-selective C–H arylation has been reported. acs.org Crucially, the resulting 8-aryl-substituted quinoline N-oxides can be regioselectively converted to the corresponding 2-chloroquinolines by treatment with reagents like thionyl chloride. acs.org This two-step process—C-H functionalization followed by conversion of the N-oxide—represents a sophisticated approach to substituted 2-chloroquinolines.

Table 1: Examples of Palladium-Catalyzed Reactions for Quinoline Synthesis

| Reaction Type | Key Reactants | Catalyst/Reagents | Product Type | Reference |

|---|---|---|---|---|

| Oxidative Cyclization | Aryl allyl alcohols, Anilines | Palladium catalyst | Substituted Quinolines | rsc.org |

| Domino Carbocyclization | β-Trifluoromethyl β-enaminoketones, Arynes | Palladium catalyst | 2-Trifluoromethylquinolines | rsc.org |

While nucleophilic substitution is a key reaction of 2-chloroquinolines, it is also integral to their synthesis. The most common route to 2-chloroquinolines involves the chlorination of the corresponding quinolin-2(1H)-one. This transformation is itself a form of nucleophilic substitution.

The synthesis begins with the construction of 6-(trifluoromethyl)quinolin-2(1H)-one. This precursor can be prepared via various cyclization strategies. Once obtained, the quinolinone is treated with a chlorinating agent, such as phosphorus oxychloride (POCl₃), often in the presence of phosphorus pentachloride (PCl₅). mdpi.com This reaction effectively replaces the hydroxyl group of the enol tautomer (or the carbonyl oxygen of the keto tautomer) with a chlorine atom, yielding the target this compound. The reactivity of the chloro group at position 4 can also be exploited, but the conversion from a 2-one to a 2-chloro derivative is a standard and widely used synthetic step. mdpi.com

Reductive amination is a powerful method for forming C-N bonds by converting a carbonyl group into an amine. While not a direct method for quinoline ring formation itself, it is a crucial tool for preparing the necessary precursors for quinoline synthesis.

For example, a key intermediate for a Friedländer synthesis is a 2-aminoaryl aldehyde or ketone. Reductive amination can be employed to synthesize a required aniline derivative if it is not commercially available. This could involve the reduction of a nitro group on an aromatic ring to an amine, which is then used in a subsequent cyclization reaction. By strategically applying reductive amination to create complex aniline or aminocarbonyl precursors, chemists can access a wider range of substituted quinolines that would otherwise be difficult to synthesize.

Chemical Reactivity and Mechanistic Studies of this compound

The chemical reactivity of this compound is dominated by the properties of its heterocyclic core and its substituents. The chlorine atom at the C2 position is an excellent leaving group, making this position highly susceptible to nucleophilic aromatic substitution (SNAr).

The quinoline ring's nitrogen atom and the potent electron-withdrawing trifluoromethyl group at the C6 position both activate the C2 position towards nucleophilic attack. This activation facilitates the displacement of the chloride ion by a wide range of nucleophiles. Studies on analogous chloroquinolines have shown that nucleophiles such as amines, thiols, and azide (B81097) ions readily displace the chlorine atom at activated positions. mdpi.comresearchgate.net

Table 2: Nucleophilic Substitution Reactions on Chloroquinolines

| Nucleophile | Reagent Example | Product Type | Reference |

|---|---|---|---|

| Hydrazine (B178648) | Hydrazine hydrate (B1144303) | 2-Hydrazinoquinoline | mdpi.com |

| Azide | Sodium azide | 2-Azidoquinoline | researchgate.net |

| Thiols | Thiourea (B124793), Thiophenol | 2-Thioether or 2-Thione | mdpi.comresearchgate.net |

Mechanistic investigations suggest that these reactions proceed via a classic SNAr mechanism. The process involves the addition of the nucleophile to the electron-deficient C2 carbon, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The subsequent elimination of the chloride ion restores the aromaticity of the ring and yields the substituted product. The stability of the Meisenheimer intermediate is enhanced by the electron-withdrawing capabilities of both the ring nitrogen and the trifluoromethyl group, which delocalize the negative charge.

Recent studies have also explored catalyst-free nucleophilic substitution of hydrogen (SNH) in quinolines, demonstrating the inherent reactivity of the quinoline nucleus towards certain nucleophiles. rsc.org

Substitution Reactions: Halogen Displacement by Nucleophiles

The chlorine atom at the C2 position of the quinoline ring is susceptible to nucleophilic substitution, allowing for the introduction of a wide range of functional groups. This reactivity is a cornerstone of its synthetic utility.

Studies have shown that the 4-chloro group in quinoline derivatives can be displaced by various nucleophiles. For instanc mdpi.come, reactions with sodium azide can introduce an azido (B1232118) group. Similarly, researchgate.netamines, thiophenols, and the conjugate base of malononitrile (B47326) can act as nucleophiles to displace the chlorine, leading to a diverse array of 4-substituted quinolinones. While these researchgate.net examples focus on the 4-position, the principles of nucleophilic aromatic substitution are applicable to the 2-position of this compound, where the electron-withdrawing trifluoromethyl group at the 6-position can influence the reactivity of the C2-chloro substituent.

The reaction of 4-chloro-8-methylquinolin-2(1H)-one with nucleophiles like thiourea has been reported to yield the corresponding 4-sulfanyl derivative. Hydrazinati mdpi.comon has also been explored, demonstrating the potential to introduce nitrogen-based nucleophiles. These trans mdpi.comformations highlight the potential pathways for modifying this compound through halogen displacement.

Oxidation and Reduction Pathways, including Quinoline N-oxides

The nitrogen atom in the quinoline ring can be oxidized to form a quinoline N-oxide. These N-oxi nih.govdes are valuable intermediates that can undergo further transformations. For example, quinoline N-oxides can react with N-sulfonyl-1,2,3-triazoles in a deoxygenative C2-heteroarylation reaction to produce α-triazolylquinolines. This reacti nih.govon proceeds without the need for a metal catalyst or other additives and has been shown to be effective for a variety of substituted quinoline N-oxides, including those with halogen substituents.

Furthermor nih.gove, visible light-induced deoxygenation of pyridine (B92270) N-oxides has been demonstrated, and this methodology has been successfully applied to quinoline N-oxides, resulting in their reduction to the corresponding quinolines. This photoc acs.orghemical approach offers a mild and efficient method for the deoxygenation process. The formati acs.orgon of quinoline N-oxides from this compound and their subsequent reactions represent a significant pathway for functionalization.

Coupling Reactions: Suzuki-Miyaura and Other Cross-Coupling Methods

The chloro-substituent in this compound makes it an ideal substrate for various palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This reaction allows for the formation of carbon-carbon bonds by coupling the quinoline core with organoboron compounds.

The Suzuki libretexts.org-Miyaura reaction is a powerful tool for creating biaryl compounds and other conjugated systems. The general libretexts.org mechanism involves the oxidative addition of the aryl halide to a palladium(0) complex, followed by transmetalation with a boronic acid or ester in the presence of a base, and finally reductive elimination to yield the coupled product and regenerate the catalyst.

The reacti libretexts.orgvity of chloro-substituted heterocycles in Suzuki-Miyaura reactions is well-documented. For instance, 2,6-dichloro-3-(trifluoromethyl)pyridine (B1224184) undergoes regioselective Suzuki-Miyaura coupling, with the initial reaction occurring at the more electron-deficient 2-position due to the proximity of the trifluoromethyl group. This sugges thieme-connect.dets that this compound would readily participate in such coupling reactions at the C2 position. The use of specific ligands and reaction conditions can be optimized to achieve high yields and selectivity. Anhydrous c nih.govonditions and additives like trimethyl borate (B1201080) have been shown to enhance the efficiency of Suzuki-Miyaura couplings involving challenging heteroaryl substrates.

#### nih.gov2.2.4. Annulation and Cyclization Reactions to Form Fused Heterocyclic Systems

The quinoline scaffold of this compound can serve as a building block for the construction of more complex, fused heterocyclic systems. Annulation reactions, which involve the formation of a new ring fused to the existing quinoline structure, are a key strategy in this regard.

For example, Friedländer annulation, the reaction of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive methylene (B1212753) group, is a classic method for quinoline synthesis and can be adapted to build upon existing quinoline frameworks. Various cat researchgate.netalysts, including Lewis acids like Y(OTf)₃, FeCl₃, and Mg(ClO₄)₂, have been employed to promote these reactions.

While dire researchgate.netct examples involving this compound in annulation reactions are not prevalent in the provided search results, the general principles of quinoline chemistry suggest its potential as a substrate. The reactivity of the chloro-substituent and the aromatic rings can be exploited to construct fused systems. For instance, intramolecular cyclization of appropriately substituted derivatives of this compound could lead to novel polycyclic aromatic compounds.

Solvent Effects on Reaction Pathways and Outcomes

The choice of solvent can significantly influence the pathway and outcome of chemical reactions involving this compound. Solvents can affect the solubility of reactants and reagents, the stability of intermediates, and the rate of reaction.

In the context of Suzuki-Miyaura coupling reactions, the use of aqueous or partially aqueous solvent systems has been explored. The ability nih.gov to perform these reactions in water is advantageous from an environmental and cost perspective. The solubil nih.govity of organoborane reagents in water facilitates these "green" reaction conditions.

For nucleo libretexts.orgphilic substitution reactions, the polarity and coordinating ability of the solvent are crucial. For example, in the synthesis of quinoline-2-carboxylic acid derivatives, solvents like ethanol (B145695) and n-hexane are used for reaction and recrystallization. The use of ajchem-a.comaprotic polar solvents like dimethylformamide (DMF) or N-methylpyrrolidone (NMP) can facilitate nucleophilic aromatic substitution by stabilizing charged intermediates. The solubil researchgate.netity of substrates and reagents in different solvents will dictate the optimal choice for a given transformation. For instance, in a study on thiourea-catalyzed reactions, the low solubility of certain ionic substrates in some solvents led to heterogeneous reaction mixtures, which can impact reaction kinetics and analysis.

#### acs.org2.3. Derivatization Strategies for this compound and Analogs

The functional groups on this compound provide handles for further derivatization, leading to a wide range of analogs with potentially interesting properties.

Derivatization Strategies for this compound and Analogs

Synthesis of Quinoline Carboxylic Acid Derivatives

The synthesis of quinoline carboxylic acid derivatives is a significant area of research due to the biological activities associated with this class of compounds. Several syn nih.govthetic routes can be envisioned starting from or leading to structures related to this compound.

One common method for synthesizing quinoline-2-carboxylic acids involves the reaction of quinoline-2-carboxylic acid with thionyl chloride to form the acid chloride, which can then be reacted with various nucleophiles. For example ajchem-a.com, reaction with hydrazine hydrate yields quinoline-2-carbohydrazide. While this ajchem-a.comstarts from the carboxylic acid, a retrosynthetic approach could involve the conversion of the chloro-group in this compound to a carboxylic acid functionality, for example, through a Grignard reaction followed by carboxylation or via a nitrile intermediate.

Another approach is the Doebner reaction, a three-component reaction of an aniline, an aldehyde, and pyruvic acid to form a quinoline-4-carboxylic acid. This method nih.gov has been applied to the synthesis of derivatives from electron-deficient anilines. The Pfitzin nih.govger reaction, involving the condensation of isatin with a carbonyl compound, is another route to quinoline-4-carboxylic acids.

Furthermor nih.gove, one-pot protocols have been developed for the synthesis of carboxyl-substituted bisquinoline systems, highlighting the efficiency of modern synthetic methods.

| Compou researchgate.netnd Name |

| This compound |

| Quinoline-2-carboxylic acid |

| Quinoline-2-carbohydrazide |

| 4-Chloro-8-methylquinolin-2(1H)-one |

| 8-Methyl-4-sulfanylquinolin-2(1H)-one |

| Quinoline N-oxide |

| α-Triazolylquinoline |

| 2,6-Dichloro-3-(trifluoromethyl)pyridine |

| Yttrium(III) trifluoromethanesulfonate |

| Iron(III) chloride |

| Magnesium perchlorate |

| Dimethylformamide |

| N-Methylpyrrolidone |

| Quinoline-4-carboxylic acid |

| Isatin |

| Thionyl chloride |

| Hydrazine hydrate |

| Sodium azide |

| Malononitrile |

| Thiophenol |

| N-sulfonyl-1,2,3-triazole |

| Boronic acid |

| Trimethyl borate |

| Pyruvic acid |

| Ethanol |

| n-Hexane |

Incorporation into Complex Molecular Architectures

The chlorine atom at the C2 position of the quinoline ring is susceptible to displacement through various transition metal-catalyzed cross-coupling reactions. These reactions are instrumental in building larger, more complex molecules by forming new carbon-carbon and carbon-nitrogen bonds. Key methodologies include the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira coupling reactions. wikipedia.org

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction couples the chloroquinoline with aryl or heteroaryl boronic acids or their esters, creating a C-C bond. nih.gov While specific examples starting directly with this compound are not extensively documented in readily available literature, the reactivity of similar 2-chloroquinolines suggests its feasibility. For instance, the Suzuki-Miyaura coupling of 2-chloropyridine (B119429) with heteroaryltrifluoroborates has been shown to proceed in good to excellent yields. nih.gov The reaction conditions typically involve a palladium catalyst such as Pd(OAc)₂ or Pd₂(dba)₃, a phosphine (B1218219) ligand like RuPhos, and a base such as K₃PO₄. nih.gov

Buchwald-Hartwig Amination: This reaction forms a C-N bond by coupling the chloroquinoline with a primary or secondary amine. This method is crucial for introducing nitrogen-containing substituents, which are prevalent in many biologically active compounds. Research on the related 6-bromo-2-chloroquinoline (B23617) has demonstrated the selective amination of the more reactive aryl bromide position in the presence of the 2-chloro substituent. nih.gov This selectivity highlights the potential for controlled, stepwise functionalization. Further reaction at the 2-chloro position can be achieved using stronger conditions or different catalyst systems, often employing bulky, electron-rich phosphine ligands. acs.orgorganic-chemistry.orgpreprints.org

Sonogashira Coupling: The Sonogashira reaction facilitates the formation of a C-C bond between the chloroquinoline and a terminal alkyne. wikipedia.org This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. jk-sci.comlibretexts.org A study on the synthesis of 2-aryl-6-(phenylethynyl)-4-(trifluoromethyl)quinolines utilized a Sonogashira coupling between 6-bromo-2-aryl-4-(trifluoromethyl)quinolines and phenylacetylene, achieving yields of 42–88%. acs.org This demonstrates the utility of this reaction for introducing alkynyl moieties onto the quinoline scaffold, which can serve as handles for further transformations. acs.org

The following table summarizes representative conditions for these cross-coupling reactions as applied to similar chloro-substituted heterocycles, providing a predictive framework for the functionalization of this compound.

Interactive Data Table: Representative Cross-Coupling Reactions for Aryl Halide Functionalization

| Coupling Reaction | Electrophile Example | Nucleophile Example | Catalyst System | Base | Solvent | Yield (%) |

| Suzuki-Miyaura | 2-Chloropyridine | 2-Indolyltrifluoroborate | Pd(OAc)₂ / RuPhos | K₃PO₄ | n-Butanol | 82 |

| Buchwald-Hartwig | 4-Chlorophenyl tosylate | Aniline | (IPr)Pd(acac)Cl | NaOtBu | Toluene | 91 |

| Sonogashira | 2-Chloroquinoline-3-carbaldehyde | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N | THF/DMF | Good |

This table presents data from analogous systems to illustrate typical reaction conditions. Yields are dependent on the specific substrates and reaction conditions employed.

Formation of Pyrimidoquinolines and Other Fused Systems

The this compound scaffold is a valuable precursor for the synthesis of fused heterocyclic systems, particularly pyrimido[4,5-b]quinolines. These compounds are of significant interest in medicinal chemistry due to their structural similarity to flavins and their diverse biological activities. The general strategy involves the introduction of an amino group at the 2-position, followed by the construction of the pyrimidine (B1678525) ring.

A key intermediate for the synthesis of pyrimidoquinolines is the corresponding 2-amino-3-cyano or 2-amino-3-carbaldehyde quinoline derivative. The 2-chloro group can be converted to an amino group via nucleophilic aromatic substitution or, more commonly, through a Buchwald-Hartwig amination reaction. The resulting 2-aminoquinoline (B145021) can then undergo cyclization reactions.

Friedländer Annulation: A classic method for quinoline synthesis, the Friedländer annulation, involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group. wikipedia.orgnih.govorganic-chemistry.org In a reverse approach for building fused systems, a 2-amino-6-(trifluoromethyl)quinoline derivative bearing a suitable functional group at the 3-position (e.g., a cyano or ester group) can react with reagents like formamide (B127407) or urea (B33335) to construct the fused pyrimidine ring. nih.gov

Cyclocondensation Reactions: 2-Chloroquinoline-3-carbaldehydes are versatile intermediates for synthesizing a variety of fused quinolines. rsc.orgijsr.net For instance, reaction with binucleophiles like urea, thiourea, or guanidine (B92328) can lead to the formation of the pyrimido[4,5-b]quinoline core. The initial step is the substitution of the 2-chloro group by one of the nucleophilic centers of the reagent, followed by intramolecular cyclization and condensation involving the aldehyde group.

While direct examples starting from this compound are not extensively detailed, the established synthetic routes for analogous compounds provide a clear blueprint for its utilization. For example, the synthesis of various pyrimido[4,5-b]quinolines has been achieved by the cyclization of 2-aminoquinoline-3-carboxamides or 2-amino-3-cyanoquinolines. nih.gov

The table below outlines a general synthetic sequence for the formation of a pyrimidoquinoline system from a 2-chloroquinoline (B121035) precursor.

Interactive Data Table: General Synthetic Route to Pyrimido[4,5-b]quinolines

| Step | Starting Material | Reagent(s) | Intermediate/Product | Reaction Type |

| 1 | This compound | Vilsmeier-Haack Reagent (POCl₃, DMF) | This compound-3-carbaldehyde | Formylation |

| 2 | This compound-3-carbaldehyde | Hydroxylamine hydrochloride, then SOCl₂ | This compound-3-carbonitrile | Oximation & Dehydration |

| 3 | This compound-3-carbonitrile | NH₃ or amine source (e.g., via Buchwald-Hartwig) | 2-Amino-6-(trifluoromethyl)quinoline-3-carbonitrile | Amination |

| 4 | 2-Amino-6-(trifluoromethyl)quinoline-3-carbonitrile | Formamide or Urea | 4-Amino- or 4-Oxo-pyrimido[4,5-b]quinoline derivative | Cyclocondensation |

This table illustrates a plausible synthetic pathway based on established chemical transformations for similar quinoline systems.

Iii. Spectroscopic Characterization and Structural Elucidation of 2 Chloro 6 Trifluoromethyl Quinoline

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy Studies

NMR spectroscopy is a cornerstone for the structural analysis of organic molecules, offering precise information about the chemical environment of magnetically active nuclei such as ¹H and ¹³C.

Figure 1. Chemical structure of this compound with IUPAC numbering.

In the ¹H NMR spectrum, the aromatic protons are expected to appear in the downfield region, typically between 7.5 and 8.5 ppm, due to the deshielding effects of the aromatic ring currents. The proton at the C3 position is anticipated to be a doublet, coupled to the proton at C4. Similarly, the protons on the benzene (B151609) ring (H5, H7, and H8) would exhibit splitting patterns corresponding to their coupling with adjacent protons.

The ¹³C NMR spectrum would show distinct signals for each of the ten carbon atoms in the quinoline (B57606) core, plus the carbon of the trifluoromethyl group. The carbon atoms attached to electronegative atoms (C2 bonded to chlorine and the nitrogen, and C6 bonded to the trifluoromethyl group) are expected to be significantly deshielded. The carbon of the CF₃ group will exhibit a characteristic quartet due to coupling with the three fluorine atoms. nih.gov

A comparative analysis with a similar compound, 6-chloro-2-phenyl-4-(trifluoromethyl)quinoline, shows aromatic proton signals in the range of 7.52-8.22 ppm. wiley-vch.de For another analog, 2-methyl-4,6-bis(trifluoromethyl)quinoline, aromatic protons are observed between 7.69 and 8.37 ppm, and the quinoline carbon signals span from approximately 120 to 161 ppm. wiley-vch.de

The trifluoromethyl (-CF₃) group provides a unique spectroscopic marker. In ¹³C NMR, the carbon of the CF₃ group is split into a quartet by the three attached fluorine atoms (I=1/2), a phenomenon dictated by the n+1 rule. The coupling constant for this one-bond C-F interaction (¹JCF) is typically large, on the order of several hundred Hertz. nih.gov

The aromatic protons can be identified and assigned through their chemical shifts and coupling constants (J-values). For instance, the proton at C5 would likely appear as a doublet of doublets, being coupled to both H7 and H8 (a meta and a para coupling, respectively, if we consider the numbering around the benzene ring). The proton at C7 would be a doublet of doublets, coupled to H5 and H8. The proton at C8 is expected to be a doublet, coupled to H7. The proton at C3 would be a doublet coupled to the proton at C4 (which is absent in this molecule but would be present in a non-substituted quinoline). In the case of this compound, specific protons like H5 and H7 would show characteristic splitting patterns reflecting their relationship. For example, in 6-chloro-2-isobutyl-4-(trifluoromethyl)quinoline, the H7 proton appears as a doublet of doublets at 7.71 ppm with coupling constants of J = 9.0 and 2.1 Hz. wiley-vch.de

The chemical shifts of the protons and carbons in this compound are influenced by the electron-withdrawing effects of the chlorine atom and the trifluoromethyl group. The chlorine at the C2 position and the trifluoromethyl group at the C6 position both withdraw electron density from the quinoline ring system, leading to a general deshielding of the ring protons and carbons. This effect is most pronounced at the ortho and para positions relative to these substituents.

Quantum chemical calculations, such as those employing the Gauge-Independent Atomic Orbital (GIAO) method within Density Functional Theory (DFT), are powerful tools for predicting NMR chemical shifts. dergipark.org.tr These theoretical calculations can provide calculated chemical shifts that, when compared with experimental data, aid in the definitive assignment of each signal to a specific atom in the molecule. researchgate.net For example, a study on 4-amino-2-methyl-8-(trifluoromethyl)quinoline successfully correlated experimental NMR data with values predicted by DFT calculations, providing a robust method for structural elucidation. researchgate.net

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are predicted values based on analogous compounds and theoretical principles, as direct experimental data was not found in the cited literature.)

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Multiplicity |

|---|---|---|---|

| C2 | - | ~150-155 | s |

| C3 | ~7.4-7.6 | ~122-125 | d |

| C4 | ~8.0-8.2 | ~138-142 | d |

| C4a | - | ~128-132 | s |

| C5 | ~8.1-8.3 | ~125-128 | d |

| C6 | - | ~129-133 (q) | s |

| C7 | ~7.8-8.0 | ~124-127 | dd |

| C8 | ~8.2-8.4 | ~130-134 | d |

| C8a | - | ~146-150 | s |

| -CF₃ | - | ~120-124 (q) | q |

Vibrational Spectroscopy Investigations: FT-IR and FT-Raman

The FT-IR and FT-Raman spectra of this compound are expected to be rich in information. The trifluoromethyl group has strong, characteristic C-F stretching vibrations, which typically appear in the region of 1100-1350 cm⁻¹ in the IR spectrum. These bands are often some of the most intense in the spectrum. A study on 4-amino-2-methyl-8-(trifluoromethyl)quinoline identified C-F stretching vibrations around 1117 cm⁻¹, with asymmetric and symmetric C-F₃ stretching modes predicted by calculations at slightly higher wavenumbers. researchgate.net

The quinoline ring itself has a series of characteristic vibrations. The C-H stretching vibrations of the aromatic rings are expected in the 3000-3100 cm⁻¹ region. The C=C and C=N stretching vibrations within the quinoline ring system typically appear in the 1400-1650 cm⁻¹ range. For instance, in a related compound, 6-chloro-2-isobutyl-4-(trifluoromethyl)quinoline, major IR peaks were observed at 1609, 1559, and 1494 cm⁻¹, which are characteristic of the quinoline ring system. wiley-vch.de The C-Cl stretching vibration is expected at lower frequencies, generally in the 600-800 cm⁻¹ range.

To accurately assign the observed vibrational bands, quantum chemical calculations are employed. Methods like DFT with appropriate basis sets (e.g., B3LYP/6-311++G(d,p)) can predict the vibrational frequencies and intensities of a molecule in its optimized geometry. dergipark.org.tr The calculated harmonic frequencies are often scaled by an empirical factor to better match the experimental anharmonic frequencies. mdpi.com

By comparing the experimental FT-IR and FT-Raman spectra with the calculated vibrational frequencies, a detailed assignment of the fundamental vibrational modes can be achieved. This correlation allows for the confirmation of the molecular structure and provides a deeper understanding of the vibrational properties of the molecule. For example, studies on other chloro-substituted quinolines have successfully used DFT calculations to assign their vibrational spectra, providing a reliable methodology that can be applied to this compound. dergipark.org.tr

Table 2: Predicted Characteristic Vibrational Frequencies for this compound (Note: These are predicted values based on analogous compounds and theoretical principles, as direct experimental data was not found in the cited literature.)

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected Intensity |

|---|---|---|

| Aromatic C-H Stretch | 3000 - 3100 | Medium |

| C=C/C=N Ring Stretch | 1400 - 1650 | Medium to Strong |

| C-F Stretch | 1100 - 1350 | Strong |

| C-Cl Stretch | 600 - 800 | Medium to Strong |

X-ray Crystallography and Crystal Structure Analysis

While a specific crystal structure for this compound is not publicly available, extensive research on its derivatives provides significant insights into its probable molecular geometry, conformation, and intermolecular interactions.

The fundamental framework of these compounds is the quinoline ring system, which is generally observed to be nearly planar. In derivatives such as 6-chloro-2-cyclopropyl-4-(trifluoromethyl)quinoline, the quinoline ring system maintains its planarity. nih.gov The bond lengths and angles within this core structure are consistent with those found in other related quinoline derivatives. nih.gov

In another related compound, (E)-N-[(2-chloro-6-methoxy-quinolin-3-yl)methyl-idene]-9-ethyl-9H-carbazol-3-amine, the quinoline ring system is also essentially planar, with only minor deviations. nih.gov Similarly, the analysis of 3-bromomethyl-2-chloro-quinoline reveals a planar pyridine (B92270) ring, albeit with slight distortions. ansfoundation.org The planarity of the quinoline core is a critical feature, influencing the electronic properties and packing of the molecules in the solid state. For instance, in photophysical studies of trifluoromethylated quinoline-phenol Schiff bases, the dihedral angles between the quinoline ring and its substituents indicate a degree of planarity across the entire molecule. beilstein-journals.org

| Compound | Crystal System | Space Group | Key Geometric Features | Reference |

| 6-Chloro-2-cyclopropyl-4-(trifluoromethyl)quinoline | Monoclinic | P21/c | Quinoline ring is planar; Dihedral angle with cyclopropyl (B3062369) ring is 88.8(2)°. | nih.gov |

| (E)-N-[(2-chloro-6-methoxy-quinolin-3-yl)methyl-idene]-9-ethyl-9H-carbazol-3-amine | - | - | Quinoline ring system is essentially planar. | nih.gov |

| 3-Bromomethyl-2-chloro-quinoline | Triclinic | P'1 | Pyridine ring is planar with slight distortion. | ansfoundation.org |

This table presents crystallographic data for derivatives of this compound, illustrating common geometric features.

Halogen atoms, such as chlorine and the fluorine atoms of the trifluoromethyl group, play a significant role in the crystal packing of these molecules through various non-covalent interactions. While direct analysis of this compound is unavailable, studies on analogous structures highlight the importance of these interactions.

The packing of molecules in the crystal lattice is influenced by weak intermolecular forces. For example, in the crystal structure of 6-chloro-2-cyclopropyl-4-(trifluoromethyl)quinoline, the arrangement of molecules is viewed down the b-axis, indicating a structured packing arrangement. nih.gov The presence of strongly electron-withdrawing substituents like the chloro and trifluoromethyl groups can influence the electron distribution on the quinoline ring, which in turn affects intermolecular interactions.

In the absence of strong hydrogen bond donors, the crystal structures of quinoline derivatives are often stabilized by weaker C-H···N and C-H···Cl hydrogen bonds, as well as π-π stacking interactions. For instance, the structure of 3-bromomethyl-2-chloro-quinoline features one intramolecular C-H···Cl interaction and one intermolecular C-H···N interaction. ansfoundation.org

UV-Vis Spectroscopy and Electronic Absorption Properties

The electronic properties of this compound can be understood through a combination of experimental UV-Vis spectroscopy on related compounds and theoretical calculations.

The electronic absorption spectra of quinoline derivatives are typically characterized by π-π* and n-π* transitions. nih.gov Theoretical studies using Time-Dependent Density Functional Theory (TD-DFT) have proven to be a valuable tool for interpreting these spectra. For instance, the UV-Vis spectrum of 6-chloroquinoline (B1265530) has been studied using DFT/B3LYP methods, providing insights into its electronic absorption properties. dergipark.org.tr Similar computational approaches have been applied to a range of quinoline derivatives to predict their absorption spectra and understand their electronic transitions. nih.gov These studies reveal that the electronic structure and, consequently, the absorption spectra are significantly influenced by the nature and position of substituents on the quinoline ring. dergipark.org.trresearchgate.net

The presence of both a chloro and a trifluoromethyl group on the quinoline ring has a significant impact on its electronic properties. The strongly electron-withdrawing nature of the trifluoromethyl group, combined with the electronegativity of the chlorine atom, modulates the energy levels of the frontier molecular orbitals (HOMO and LUMO). This, in turn, affects the energy of electronic transitions observed in the UV-Vis spectrum.

Studies on various substituted quinolines have shown that electron-withdrawing groups can lead to a bathochromic (red) shift in the absorption maxima. nih.gov The introduction of a trifluoromethyl group is known to enhance properties such as metabolic stability and lipophilicity in drug molecules, which is a consequence of its electronic influence. researchgate.net Theoretical calculations on substituted quinolines have demonstrated that the substitution pattern significantly alters the reactive nature of the quinoline moiety. dergipark.org.tr

UV Photoelectron Spectroscopy for Electronic Structure Analysis

Analysis of the HeI/HeII photoelectron spectra of various quinoline derivatives reveals the influence of different substituents on the ionization energies of the molecular orbitals. acs.org The electronic structure of the parent quinoline molecule is well-understood, with the highest occupied molecular orbitals (HOMOs) being of π-type, followed by the nitrogen lone pair (nN) orbital. acs.org

The introduction of a chlorine atom and a trifluoromethyl group is expected to significantly perturb the electronic structure of the quinoline ring. Both substituents are strongly electron-withdrawing. The chlorine atom possesses lone pairs that would give rise to distinct bands in the photoelectron spectrum. In studies of chloroquinolines, sharp bands corresponding to chlorine lone pair ionizations are typically observed around 11.35-11.43 eV. acs.org These bands characteristically show a significant decrease in intensity when switching from HeI to HeII radiation, aiding in their assignment. acs.org

The trifluoromethyl group (CF3) is a potent σ- and π-electron-withdrawing group. Its presence at the 6-position is anticipated to lower the energy of the π-orbitals of the quinoline system, thereby increasing their ionization energies. This effect would also be observed for the nitrogen lone pair, making the nitrogen atom less basic. acs.org A comprehensive analysis of various substituted quinolines has established a correlation between the nitrogen lone pair ionization energies and the pKa values of the compounds. acs.orgnih.gov

Based on analogous substituted quinolines, a hypothetical assignment of the low-energy ionization bands for this compound can be proposed. The first few bands in the spectrum would correspond to ionizations from the π-orbitals of the quinoline ring system. Due to the electron-withdrawing nature of both substituents, these would be expected at higher ionization energies compared to unsubstituted quinoline. Following these, the ionization band for the nitrogen lone pair would appear. Subsequently, the characteristic sharp bands for the chlorine lone pair ionizations would be expected.

Iv. Computational Chemistry and Theoretical Investigations of 2 Chloro 6 Trifluoromethyl Quinoline

Density Functional Theory (DFT) Calculations for Molecular Properties

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost. For 2-Chloro-6-(trifluoromethyl)quinoline, DFT calculations are employed to elucidate a range of electronic and structural properties. In studies of similar quinoline (B57606) derivatives, the B3LYP functional combined with a basis set like 6-311++G(d,p) is commonly used to achieve reliable results. nih.govdergipark.org.tr

Optimization of Molecular Structural Parameters and Vibrational Frequencies

The first step in a computational analysis is to determine the most stable three-dimensional arrangement of the atoms, known as the optimized molecular geometry. This process involves calculating the forces on each atom and adjusting their positions until a minimum energy structure is found. The resulting optimized parameters include bond lengths, bond angles, and dihedral angles. For related molecules like 2-chloroquinoline-3-carboxaldehyde and 6-chloroquinoline (B1265530), theoretical geometric parameters have been shown to correlate well with experimental data obtained from X-ray diffraction, with minor deviations attributed to the fact that calculations are performed for a molecule in the gaseous state while experiments are in the solid state. nih.govdergipark.org.tr

Once the geometry is optimized, vibrational frequency calculations are performed. These calculations serve two main purposes: to confirm that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies) and to predict the molecule's infrared (IR) and Raman spectra. Each calculated frequency corresponds to a specific vibrational mode of the molecule, such as the stretching or bending of bonds. The assignments of these vibrational modes for quinoline derivatives are often made with high confidence by comparing the calculated frequencies with experimental spectroscopic data. nih.govresearchgate.netresearchgate.net

Interactive Table: Predicted Vibrational Modes for this compound

The following table lists the expected characteristic vibrational frequencies for the main functional groups within the molecule. The exact values would be determined through specific DFT calculations.

| Functional Group | Vibrational Mode | Typical Frequency Range (cm⁻¹) |

| Quinoline Ring | C-H stretching | 3000-3100 |

| Quinoline Ring | C=C/C=N stretching | 1500-1650 |

| C-Cl | C-Cl stretching | 600-800 |

| CF₃ Group | C-F stretching (asymmetric) | 1100-1350 |

| CF₃ Group | C-F stretching (symmetric) | ~1150 |

HOMO-LUMO Energy Gap Analysis and Chemical Reactivity Descriptors

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO is the orbital most likely to donate electrons, while the LUMO is the most likely to accept them. schrodinger.com The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. lew.ro

Interactive Table: Chemical Reactivity Descriptors from FMO Analysis

This table defines key chemical reactivity descriptors derived from HOMO and LUMO energies.

| Descriptor | Formula | Description |

| HOMO-LUMO Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and kinetic stability. |

| Ionization Potential (I) | -EHOMO | The energy required to remove an electron. |

| Electron Affinity (A) | -ELUMO | The energy released when an electron is added. |

| Electronegativity (χ) | (I + A) / 2 | The ability of an atom to attract shared electrons. |

| Chemical Hardness (η) | (I - A) / 2 | Measures resistance to change in electron distribution. |

| Chemical Softness (S) | 1 / (2η) | The reciprocal of hardness, indicating high polarizability. |

Mulliken Charge Analysis and Molecular Electrostatic Potential (MEP) Mapping

Understanding the distribution of charge within a molecule is fundamental to predicting its interaction with other molecules. Mulliken population analysis is a method used to calculate the partial charge on each atom in a molecule from the results of a quantum chemical calculation. wikipedia.orgsemanticscholar.org These charges reveal the electrostatic landscape of the molecule, highlighting which atoms are electron-rich (negative charge) and which are electron-poor (positive charge).

A more visual representation of this landscape is provided by the Molecular Electrostatic Potential (MEP) map. The MEP is plotted onto the molecule's electron density surface, using a color scale to indicate the electrostatic potential. wolfram.comreadthedocs.io

Red Regions: Indicate areas of most negative potential, rich in electrons. These sites are prone to electrophilic attack and are associated with lone pairs of electrons, such as on the nitrogen atom. researchgate.net

Blue Regions: Indicate areas of most positive potential, which are electron-deficient. These sites are susceptible to nucleophilic attack.

Green/Yellow Regions: Indicate areas of neutral or near-zero potential.

For this compound, the MEP map would be expected to show a significant negative potential (red) around the quinoline's nitrogen atom and the highly electronegative fluorine atoms of the trifluoromethyl group. Positive potential (blue) would likely be concentrated on the hydrogen atoms of the aromatic ring. researchgate.netresearchgate.net

Solvent Effects Modeling in Theoretical Studies

While gas-phase calculations are fundamental, chemical reactions and biological processes typically occur in solution. The presence of a solvent can significantly alter a molecule's geometry, electronic properties, and reactivity. mdpi.comrsc.org Therefore, computational models often incorporate solvent effects to provide more realistic predictions.

One of the most common approaches is the Polarizable Continuum Model (PCM). In this model, the solvent is not treated as individual molecules but as a continuous medium with a specific dielectric constant. The solute molecule is placed in a cavity within this continuum, and the electrostatic interactions between the solute and the polarized solvent are calculated. This method allows for the study of how properties like molecular stability and reaction barriers change in different solvents, such as water, ethanol (B145695), or dimethylformamide (DMF). nih.govacs.org

In Silico Studies of Biological Potential and Pharmacokinetics

The quinoline scaffold is a privileged structure in medicinal chemistry, found in numerous compounds with a wide range of biological activities. dergipark.org.trnih.govnih.gov In silico (computer-based) methods are invaluable for the early-stage assessment of a molecule's drug-like properties and biological potential, saving significant time and resources.

Molecular Docking: This technique predicts how a molecule (a ligand) binds to the active site of a biological target, such as a protein or enzyme. nih.govresearchgate.net By simulating the binding pose and calculating a "docking score," researchers can estimate the binding affinity and identify key interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the complex. This helps in identifying potential biological targets for this compound and understanding its mechanism of action at a molecular level.

Pharmacokinetics (ADME) Prediction: Computational tools can predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a drug candidate. nih.gov These predictions often involve calculating physicochemical properties and assessing compliance with guidelines like Lipinski's Rule of Five, which helps to evaluate a compound's potential for oral bioavailability. researchgate.net For quinoline derivatives, these studies are crucial for optimizing their pharmacokinetic profiles to enhance their therapeutic potential. nih.govscispace.com

Interactive Table: Commonly Predicted In Silico Pharmacokinetic Parameters

| Parameter | Significance |

| Molecular Weight (MW) | Influences size-dependent diffusion and absorption. |

| LogP (Octanol-water partition coefficient) | Measures lipophilicity, affecting membrane permeability. |

| Hydrogen Bond Donors (HBD) | Number of O-H and N-H bonds; affects solubility and binding. |

| Hydrogen Bond Acceptors (HBA) | Number of N and O atoms; affects solubility and binding. |

| Polar Surface Area (PSA) | Sum of surface areas of polar atoms; relates to membrane transport. |

Structure-Activity Relationship (SAR) Studies via Computational Approaches

Quantitative Structure-Activity Relationship (QSAR) studies are a cornerstone of computational drug design, aiming to correlate the chemical structure of compounds with their biological activity. For quinoline derivatives, these approaches have been instrumental in identifying key structural features that dictate their therapeutic effects.

A notable example involves a three-dimensional QSAR (3D-QSAR) study on a series of 2-chloroquinoline (B121035) derivatives investigated for their in vitro antitubercular activity against Mycobacterium tuberculosis H37 RV. nih.gov This research established the 2-chloroquinoline core as a significant pharmacophoric group. nih.gov Using methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), researchers developed statistically robust models that successfully correlated the chemical structures of these compounds with their antimycobacterial efficacy. nih.gov

The primary findings from the CoMFA and CoMSIA contour maps revealed critical insights for optimizing the antitubercular activity:

Steric and Electrostatic Fields: The models generated 3D contour maps that highlight regions where bulky or electropositive/electronegative substituents would enhance or diminish biological activity. For instance, analysis of the steric maps for the most and least active compounds in a series can show that bulky substituents at certain positions (e.g., near position 2 of the quinoline core) are favorable for activity. semanticscholar.org

Hydrophobic and Hydrogen-Bonding Fields: CoMSIA models provide additional descriptors, including hydrophobic and hydrogen-bond donor/acceptor fields. In studies of related quinolines, a yellow polyhedron near position 7 of the quinoline core in a hydrophobic contour map indicated that hydrophobic (lipophilic) substituents in this region are favorable for inhibitory activity. semanticscholar.org Conversely, unfavorable projections can explain the low activity of certain analogues. semanticscholar.org

These computational models serve as a predictive tool for designing more potent analogues. nih.gov By analyzing the contour maps, medicinal chemists can strategically modify the this compound scaffold to enhance its interaction with a biological target. For example, if a model indicates that an electron-donating group is favored at a specific position, new derivatives can be synthesized with this feature to potentially increase their potency. nih.govsemanticscholar.org Similar QSAR studies on other quinoline derivatives have successfully identified descriptors like molecular weight, surface tension, and partition coefficients as being crucial for their activity against cancer cell lines. researchgate.net

The table below summarizes the key aspects of 3D-QSAR studies as applied to quinoline derivatives.

| 3D-QSAR Component | Description | Relevance to Drug Design |

| CoMFA | Comparative Molecular Field Analysis; uses steric and electrostatic fields to correlate structure with activity. | Identifies spatial regions where modifications to molecular size and electronic properties can improve potency. |

| CoMSIA | Comparative Molecular Similarity Indices Analysis; extends CoMFA to include hydrophobic, hydrogen-bond donor, and acceptor fields. | Provides a more detailed understanding of the types of non-covalent interactions required for optimal binding to a biological target. |

| Contour Maps | 3D graphical representations of the QSAR model, showing favorable and unfavorable regions for different physicochemical properties. | Offer a visual guide for the rational design of new, more active compounds by indicating where to add or remove specific functional groups. nih.gov |

| Predictive r² (q²) | A statistical measure of the predictive power of the QSAR model, determined through cross-validation. | A high q² value indicates a robust and reliable model capable of accurately predicting the activity of novel compounds. nih.gov |

Energy Framework Calculations

Energy framework calculations are a computational tool used to analyze the intermolecular interaction energies within a crystal lattice. This analysis provides a quantitative understanding of the strength and nature of the forces holding the molecules together, which is crucial for predicting crystal stability, polymorphism, and mechanical properties. The methodology is often performed using the CrystalExplorer software package, employing an energy model such as CE-B3LYP/6-31G(d,p). researchgate.netnih.govnih.govnih.gov

The total intermolecular energy (E_tot) is calculated as the sum of four components: electrostatic (E_ele), polarization (E_pol), dispersion (E_dis), and exchange-repulsion (E_rep). nih.gov These components are individually scaled to improve accuracy. mdpi.com By calculating these energies between a central molecule and its neighbors within a specified radius, a comprehensive picture of the crystal's energetic topology is constructed. nih.gov

In studies of related substituted quinoline and quinazoline (B50416) compounds, energy framework analysis has revealed several key features:

Dominance of Dispersion Forces: For many organic molecules, including quinoline derivatives, the primary stabilizing contribution to the total interaction energy comes from dispersion forces (London forces). nih.gov In one analysis of a quinoline-4-carboxylate (B1235159) derivative, the dispersion energy (-179.1 kJ/mol) was found to be the most significant contributor to the total energy (-154.7 kJ/mol), far outweighing the electrostatic component (-45.0 kJ/mol). nih.gov

Visualization of Interaction Topology: The results are visualized as "energy frameworks," where cylinders are drawn between the centroids of interacting molecules. The radius of the cylinder is proportional to the magnitude of the interaction energy, providing an intuitive visual map of the most significant packing interactions. nih.gov This can reveal, for example, that the strongest interactions occur within π-stacking columns or hydrogen-bonded chains.

Quantitative Analysis of Packing Motifs: The calculations provide specific energy values for different interaction motifs, such as π-π stacking or hydrogen bonds. For instance, in one crystal structure, the energy associated with the stacking of quinoline and carboxy groups was calculated to be -45.8 kJ mol⁻¹, while weaker interactions corresponding to hydrogen bonds were in the range of -12.4 to -22.4 kJ mol⁻¹. nih.gov

The table below details the components of interaction energy calculated in a typical energy framework analysis.

| Energy Component | Description | Contribution to Crystal Packing |

| Electrostatic (E_ele) | Arises from the interaction between the static charge distributions of molecules (e.g., dipoles, quadrupoles). | Important for molecules with significant charge separation and strong hydrogen bonds. Represented by red cylinders in frameworks. nih.gov |

| Polarization (E_pol) | The attractive interaction resulting from the induction of a dipole moment in one molecule by another. | A smaller, but significant, attractive term that complements the electrostatic energy. |

| Dispersion (E_dis) | Arises from instantaneous fluctuations in electron density, leading to temporary dipoles (London forces). | Often the most significant stabilizing force in the packing of large, non-polar or moderately polar molecules. Represented by green cylinders. nih.gov |

| Exchange-Repulsion (E_rep) | A short-range quantum mechanical effect that prevents molecules from collapsing into each other (Pauli repulsion). | A large, destabilizing term that defines the van der Waals radii of atoms. |

| Total Energy (E_tot) | The sum of the above components (E_ele + E_pol + E_dis + E_rep). | Represents the overall interaction energy between molecules. Strongest interactions are visualized as large blue cylinders. nih.gov |

V. Biological and Medicinal Research Applications of 2 Chloro 6 Trifluoromethyl Quinoline

Medicinal Chemistry Applications and Therapeutic Potential

The unique arrangement of functional groups in 2-Chloro-6-(trifluoromethyl)quinoline makes it a versatile platform for chemical modification and a subject of interest in the creation of novel drugs.

This compound is primarily valued as a sophisticated building block for the synthesis of more complex pharmaceutical compounds. Its chemical architecture, featuring a reactive chlorine atom at the 2-position and a bio-enhancing trifluoromethyl group at the 6-position, allows for diverse chemical modifications. chemimpex.comchemimpex.com The chlorine atom can be readily displaced by various nucleophiles, enabling the attachment of different functional groups and the construction of extensive molecular libraries.

Closely related analogues like 6-Chloro-4-hydroxy-2-(trifluoromethyl)quinoline and 4-Chloro-2,6-bis(trifluoromethyl)quinoline are highlighted as essential intermediates in the synthesis of pharmaceutical agents, particularly those aimed at treating cancer and inflammatory diseases. chemimpex.comchemimpex.com The strategic placement of the trifluoromethyl group is known to improve the efficacy and selectivity of final compounds. chemimpex.com This underscores the potential of this compound as a foundational element for creating new generations of drugs.

The core structure of this compound is integral to the development of innovative therapeutic agents. Research has demonstrated that complex molecules incorporating a chloro-quinoline scaffold are potent inhibitors of biological targets like the P2X7 receptor, which is implicated in inflammation. nih.gov For instance, a series of P2X7 antagonists were developed based on a 6-chloroquinoline-5-carboxamide framework. nih.gov

The trifluoromethyl-substituted quinoline (B57606) scaffold is a "privileged structure" in drug discovery, meaning it is capable of binding to multiple biological targets with high affinity. The trifluoromethyl group, in particular, is highly valued for its ability to increase metabolic stability and cell membrane permeability due to its high lipophilicity and electronegativity. nih.gov This often translates to improved bioavailability and a better pharmacokinetic profile for drug candidates.

The quinoline core itself is a cornerstone in the history of medicine, forming the basis for antimalarials like mefloquine (B1676156) and antibiotics such as ciprofloxacin. nih.govnih.gov The synthesis of novel quinoline derivatives is a key strategy for developing drug candidates against mycobacterium tuberculosis and other resistant bacteria. nih.gov The combination of these proven elements in this compound makes it a significant molecule in the ongoing search for more effective and resilient medicines. nih.gov

Antimicrobial Activity Studies

Quinoline derivatives are widely investigated for their antimicrobial properties. nih.gov The presence of both a chlorine atom and a trifluoromethyl group on the quinoline ring is expected to influence this activity, making this compound and its derivatives promising candidates for new antimicrobial agents.

Derivatives of the quinoline scaffold have demonstrated potent activity against a variety of bacterial pathogens, including multidrug-resistant strains. In one study, quinoline-2-one derivatives were synthesized and tested against Gram-positive bacteria. A compound featuring a chlorine atom at the R¹ position (Compound 6c) showed the most potent activity against Methicillin-resistant Staphylococcus aureus (MRSA) and Vancomycin-resistant Enterococci (VRE). nih.gov This highlights the importance of the chloro-substitution for antibacterial efficacy. Further investigations showed that these compounds could inhibit the formation of bacterial biofilms, a key factor in chronic infections, and interfere with dihydrofolate reductase, a critical bacterial enzyme. nih.gov

The trifluoromethyl group is also known to contribute to antibacterial potency. N-(trifluoromethyl)phenyl substituted pyrazole (B372694) derivatives have shown excellent activity against antibiotic-resistant Gram-positive bacteria, with some compounds proving more effective than the antibiotic vancomycin (B549263) at eradicating preformed biofilms. nih.gov While direct studies on this compound are limited, the documented activity of related structures suggests its potential as a scaffold for new antibacterial agents.

Table 1: Antibacterial Activity of a Related Quinoline-2-one Derivative (6c)

Data sourced from a study on quinoline-2-one derivatives, where compound 6c features a chloro-substitution. nih.gov

The quinoline framework is also a promising basis for the development of new antifungal agents. Research inspired by quinine (B1679958) alkaloids led to the development of 2,8-bis(trifluoromethyl)-4-quinolinol derivatives with potent antifungal activity against several important plant pathogens. nih.gov One derivative, Ac12, demonstrated superior efficacy against Sclerotinia sclerotiorum and Botrytis cinerea compared to the commercial fungicide 8-hydroxyquinoline. nih.gov The proposed mechanism for this activity involves the disruption of the fungal cell membrane, leading to increased permeability and the release of cellular contents. nih.gov

These findings suggest that the trifluoromethyl-quinoline core is a powerful pharmacophore for antifungal drug discovery. The structural similarities imply that this compound could serve as a valuable starting point for synthesizing new compounds with potent activity against pathogenic fungi.

Table 2: Antifungal Activity of a Related Trifluoromethyl-Quinoline Derivative (Ac12)

Data sourced from a study on 2,8-bis(trifluoromethyl)-4-quinolinol derivatives. nih.gov

Antiplasmodial Activity

The quinoline core is a well-established pharmacophore in antimalarial drug discovery, with drugs like chloroquine (B1663885) and mefloquine being prime examples. The introduction of a trifluoromethyl (CF3) group can significantly enhance a molecule's metabolic stability and cell membrane permeability. Research into trifluoromethyl-substituted quinolines has explored their potential to combat drug-resistant strains of Plasmodium falciparum, the parasite responsible for the most severe form of malaria.

A study assessing the in vitro antimalarial activity of a series of trifluoromethyl- and bis(trifluoromethyl)quinoline derivatives against the chloroquine-sensitive D10 strain of P. falciparum found that compounds with two trifluoromethyl groups, such as 2,8-bis(trifluoromethyl)quinoline (B3046767) derivatives, demonstrated slightly higher activity than those with a single trifluoromethyl group. nih.gov For instance, 2,8-bis(trifluoromethyl) quinoline-4-(N4-ethyl-5-nitroimidazolo) methylene (B1212753) and 2,8-bis(trifluoromethyl) quinoline-4-(5-pyrimidino) ketones showed IC50 values of 4.8 and 5.2 micrograms/ml, respectively. nih.gov These compounds are believed to exert their antiplasmodial effect by intercalating with the parasite's DNA. nih.gov While these are not the exact target compound, the data underscores the potential of the trifluoromethylquinoline scaffold in antimalarial research.

Antiviral Properties and Mechanisms

The broad-spectrum biological activity of quinoline derivatives extends to antiviral applications. The structural features of this compound make it a candidate for inhibition of various viral life cycle stages.

Viral polymerases and proteases are crucial enzymes for viral replication and are primary targets for antiviral drug development. nih.govmdpi.commdpi.com Quinoline-based compounds have been designed as inhibitors for these enzymes. For example, quinoline-containing compounds have been systematically designed to inhibit the papain-like protease (PLpro) of SARS-CoV-2, a critical enzyme for viral replication. nih.gov While direct studies on this compound are not specified, the general success of the quinoline scaffold in this area suggests a potential mechanism of action. Nucleoside and nucleotide inhibitors (NIs) function by competing with natural substrates for the polymerase's active site, while non-nucleoside inhibitors (NNIs) bind to allosteric sites, inducing conformational changes that inhibit the enzyme. mdpi.com

Hepatitis C Virus (HCV) infection is a major global health issue, and the development of effective antiviral agents is a priority. nih.govnih.gov Alkaloids, including those with a quinoline structure, have been reported to possess anti-HCV activity by inhibiting viral replication. nih.gov For instance, the antihistamine chlorcyclizine (B1668710) HCl, a piperazine (B1678402) derivative, was identified as a potent inhibitor of HCV entry into host cells. nih.gov Although research specifically detailing the anti-HCV activity of this compound is limited, the known antiviral properties of the broader quinoline class provide a strong rationale for its investigation against HCV and other viruses. nih.gov

Middle East Respiratory Syndrome Coronavirus (MERS-CoV) is a zoonotic virus that causes severe respiratory illness with a high fatality rate. who.intnih.gov There are currently no specific approved treatments for MERS-CoV infection. nih.govplos.org Research has identified several quinoline derivatives as potential inhibitors. Notably, a series of 3-acyl-2-amino-1,4-dihydroquinolin-4(1H)-one analogues were investigated, with 3-acetyl-6-chloro-2-(isopropylamino)-8-(trifluoromethyl)quinolin-4(1H)-one identified as a lead compound active against MERS-CoV. nih.gov This compound shares key structural features with this compound, specifically the chloro and trifluoromethyl substitutions on the quinoline ring, highlighting the potential of this chemical motif for developing anti-MERS-CoV therapeutics.

The association of Zika Virus (ZIKV) with neurological diseases has spurred efforts to find effective antiviral treatments. nih.gov Mefloquine, a 2,8-bis(trifluoromethyl)quinoline derivative, has confirmed anti-ZIKV activity. nih.gov This led researchers to synthesize and evaluate a series of new 2,8-bis(trifluoromethyl)quinoline derivatives to improve upon mefloquine's potency. nih.gov Several of these new analogues, which are structurally related to this compound, demonstrated improved inhibition of ZIKV replication in vitro compared to mefloquine. nih.govnih.gov Novel quinoline derivatives have also been shown to inhibit ZIKV replication in ocular cells by inhibiting autophagy. nih.gov

Table 1: Antiviral Activity of Mefloquine against ZIKV

| Compound | Mean EC50 |

|---|---|

| Mefloquine | 3.9 ± 0.6 µM |

| Chloroquine | ~10 µM |

Data sourced from studies on quinoline derivatives' effects on ZIKV replication. nih.gov

Anticancer Activity Research

The quinoline scaffold is prevalent in a number of clinically used anticancer drugs and is a subject of intense investigation in oncology. mdpi.comglobalresearchonline.net Quinoline derivatives exert their anticancer effects through various mechanisms, including the inhibition of protein kinases, disruption of tubulin polymerization, and induction of apoptosis. globalresearchonline.netnih.govekb.eg

The introduction of a trifluoromethyl group is a common strategy in the design of modern anticancer agents. nih.gov Studies on quinoline-derived trifluoromethyl alcohols have identified potent growth inhibitors. nih.gov For example, 2-benzyl-1,1,1-trifluoro-3-(quinolin-2-yl)propan-2-ol showed more potent anticancer activity than cisplatin (B142131) in in vitro cell proliferation assays, with an LC50 value of 14.14 μM. nih.gov

Furthermore, curcumin-inspired 2-chloro/phenoxy quinoline analogues have been synthesized and evaluated for their cytotoxic activity against various tumor cell lines. nih.gov One of the most active analogues displayed promising cytotoxicity against the PC-3 prostate cancer cell line with an IC50 of 3.12 ± 0.11 μM and was found to induce G2/M cell cycle arrest and apoptosis. nih.gov Hydrazide derivatives incorporating a 2-chloro-quinoline moiety have also been identified as novel anti-cancer lead compounds. mdpi.com These findings, centered on chloro- and trifluoromethyl-substituted quinolines, strongly support the potential of this compound as a basis for the development of new anticancer agents.

Table 2: Cytotoxic Activity of Selected Quinoline Derivatives

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Curcumin-inspired 2-chloro quinoline analogue (6c) | PC-3 | 3.12 ± 0.11 |

| Quinoline-derived trifluoromethyl alcohol (2) | Not specified | 14.14 (LC50) |

Data represents findings from research into the anticancer properties of quinoline derivatives. nih.govnih.gov

Cytotoxic Effects Against Cancer Cell Lines

The introduction of various substituents onto the this compound core has led to the development of derivatives with significant growth-inhibitory activity against a range of human cancer cell lines.